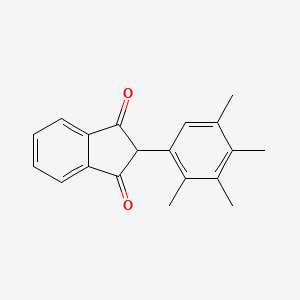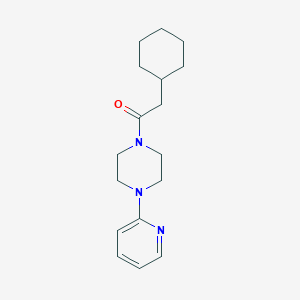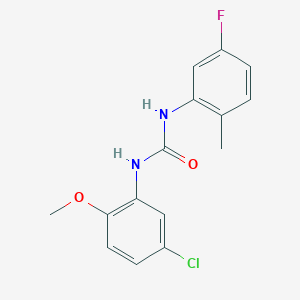
2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione, commonly known as DTT, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. DTT is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reducing agent in biochemical and molecular biology experiments. In
作用機序
DTT works by breaking the disulfide bonds in proteins, which are important for protein structure and stability. DTT reduces disulfide bonds by donating electrons to the sulfur atoms in the disulfide bonds, which results in the formation of thiol groups. Thiol groups are more stable than disulfide bonds and do not interfere with protein function.
Biochemical and Physiological Effects
DTT has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and reduce inflammation. DTT has also been shown to enhance the activity of certain enzymes, such as alkaline phosphatase and luciferase. Additionally, DTT has been shown to have anti-tumor effects in some cancer cell lines.
実験室実験の利点と制限
DTT has several advantages for lab experiments. It is a highly effective reducing agent that is able to break disulfide bonds in proteins without affecting protein function. It is also relatively inexpensive and easy to obtain. However, DTT has some limitations. It is sensitive to air and moisture, which can cause it to oxidize and lose its reducing ability. Additionally, DTT can interfere with some protein assays, such as assays that rely on the formation of disulfide bonds.
将来の方向性
For the use of DTT in scientific research include its potential use as a therapeutic agent for diseases that involve oxidative stress and the development of new drugs that target disulfide bonds in proteins.
合成法
DTT is synthesized by the reaction of 2,3,4,5-tetramethylphenylindan-1,3-dione with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure DTT.
科学的研究の応用
DTT is widely used in scientific research due to its unique properties as a reducing agent. It is commonly used to reduce disulfide bonds in proteins, which is crucial for the study of protein structure and function. DTT is also used in the synthesis of peptides and oligonucleotides, and as a stabilizer for enzymes and antibodies. Furthermore, DTT is used in the preparation of cell extracts for western blotting and other protein analysis techniques.
特性
IUPAC Name |
2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-10-9-16(13(4)12(3)11(10)2)17-18(20)14-7-5-6-8-15(14)19(17)21/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODGDMYLLXYUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)

![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)

![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)




